6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
Description
6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by:
- Ethyl substitution at the C-6 position.
- 4-Methylbenzylsulfanyl group at the C-2 position.
- A tautomeric 4(3H)-pyrimidinone core, enabling hydrogen bonding and influencing solubility .
This compound belongs to a class of heterocyclic molecules with diverse biological and physicochemical properties.
Properties
IUPAC Name |
4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRWVRZCDCWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 6-ethyl-4(3H)-pyrimidinone with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the attached groups.
Substitution: The ethyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₆N₂OS
- CAS Number : 121740-56-5
- Molecular Weight : 270.35 g/mol
The compound features a pyrimidinone structure, which is significant for its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrimidinones exhibit antimicrobial properties. Studies have shown that compounds similar to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
-
Anticancer Properties :
- Pyrimidinones are being investigated for their ability to inhibit cancer cell proliferation. For instance, some studies have reported that modifications of pyrimidinone structures can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
-
Enzyme Inhibition :
- The compound has also been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, pyrimidinone derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is essential for DNA synthesis and repair .
Polymer Science Applications
- Functionalization of Polymers :
- Smart Materials :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidinone core are likely involved in binding interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Analysis :
- Ethyl vs. Amino (): The ethyl group in the target compound reduces polarity compared to amino-substituted analogs, likely lowering aqueous solubility but improving membrane permeability.
- Ethyl vs. Bromo () : Bromo and iodo analogs exhibit potent antitumor activity but with cytotoxicity (IC50 ~3–5 µM). The ethyl group may reduce direct bioactivity but improve safety profiles.
- Ethyl vs. Trifluoromethyl (): Trifluoromethyl groups enhance metabolic stability and lipophilicity.
2.2. Substituent Variations at C-2
Analysis :
Biological Activity
6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a pyrimidinone derivative with the molecular formula C14H16N2OS. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2OS
- CAS Number : 121740-56-5
- Structure : The compound features an ethyl group, a methylbenzyl group, and a sulfanyl group attached to the pyrimidinone core.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Material : 6-Ethyl-4(3H)-pyrimidinone.
- Reagent : 4-Methylbenzyl chloride.
- Base : Potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Conditions : Elevated temperatures to facilitate the reaction.
This method allows for the formation of the desired product through nucleophilic substitution reactions, yielding high purity and efficiency under optimized conditions .
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of the sulfanyl group is hypothesized to enhance its interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : Binding to specific enzymes or receptors.
- Biochemical Pathway Modulation : Influencing pathways related to cell growth, apoptosis, and inflammation.
- Chemical Reactivity : The sulfanyl group may participate in redox reactions, affecting cellular redox states and signaling .
Study on Antimicrobial Efficacy
A study conducted on pyrimidinone derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating effectiveness at micromolar concentrations .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrimidinone A | 15 | S. aureus |
| Pyrimidinone B | 30 | E. coli |
| 6-Ethyl derivative | TBD | TBD |
Study on Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanism involved caspase activation and mitochondrial membrane potential disruption, leading to cell death .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone?
- Answer : The synthesis of structurally analogous pyrimidinones involves:
- Nitroso-to-nitro oxidation : Reacting 6-amino-5-nitroso intermediates with tert-butyl hydroperoxide (TBHP) at room temperature, followed by purification via column chromatography .
- Thioether formation : Nucleophilic substitution at the pyrimidinone C2 position using thiols (e.g., 4-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
- Solid-phase synthesis : Immobilizing pyrimidinone precursors on resin, enabling modular functionalization at positions 4, 5, and 6 .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfanyl (C-S) carbons (δ 40–50 ppm). Use 2D NMR (COSY, HMBC) to confirm substituent connectivity .
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond ~1.78 Å) and confirm stereochemistry. Refinement via SHELXL is standard .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₄H₁₆N₂OS: 277.0912) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing sulfanyl groups at the pyrimidinone C2 position?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
- Base choice : K₂CO₃ or Et₃N improves deprotonation of thiols without side reactions.
- Temperature control : 50–60°C balances reaction rate and selectivity .
- Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track thioether formation .
Q. What strategies resolve contradictions in crystallographic data refinement for pyrimidinone derivatives?
- Answer :
- High-resolution data : Collect data at low temperature (123 K) to reduce thermal motion artifacts .
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., ethyl groups) .
- Validation tools : Check R-factors (R₁ < 0.05) and ADP consistency via PLATON .
Q. How to evaluate the compound’s potential as a reductase inhibitor?
- Answer :
- Enzyme assays : Measure IC₅₀ against pyrimidinone 5’-phosphate reductase (EC 1.1.1.302) using NADH depletion assays at 340 nm .
- Docking studies : Model interactions between the sulfanyl group and the enzyme’s active site (e.g., hydrogen bonding with Arg residues) .
- SAR analysis : Compare inhibitory activity of derivatives with varied substituents (e.g., nitro vs. amino groups at C5) .
Q. What analytical methods ensure purity in solid-phase synthesis of pyrimidinones?
- Answer :
- HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area).
- LC-MS : Confirm molecular ion peaks and rule out side products (e.g., unreacted resin-bound intermediates) .
- Elemental analysis : Validate C/H/N/S percentages within ±0.3% of theoretical values .
Methodological Challenges
Q. How to address hygroscopicity in pyrimidinone derivatives during storage?
- Answer :
- Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar) to remove residual solvents.
- Desiccants : Store with activated molecular sieves (3Å) in amber vials at -20°C.
- Karl Fischer titration : Monitor water content (<0.1% w/w) .
Q. What computational tools predict the compound’s metabolic stability?
- Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., t₁/₂ > 4 h indicates stability) .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
